molecular formula C7H7F3N2O B1409254 2-Amino-5-(trifluoromethyl)pyridine-3-methanol CAS No. 1227572-08-8

2-Amino-5-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1409254
CAS No.: 1227572-08-8
M. Wt: 192.14 g/mol
InChI Key: XUFKZSJMUQYOOT-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridine-3-methanol is a fluorinated pyridine derivative of significant interest in scientific research and development. It serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal and agrochemistry . The molecular structure is characterized by three key functional groups: an amino group (-NH₂) at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 3-position . The trifluoromethyl group is a critical feature, known to enhance the lipophilicity and metabolic stability of compounds, which can improve their performance as potential active ingredients or intermediates . The presence of the hydroxymethyl group provides a handle for further chemical modifications, including oxidation to aldehydes or participation in esterification and etherification reactions, allowing researchers to fine-tune the compound's properties . This compound finds applications across multiple fields. In pharmaceutical chemistry, it is investigated as a valuable intermediate for the development of new active compounds . In agrochemistry, such fluorinated pyridines are utilized in the creation of advanced crop protection agents . The compound's mechanism of action in biological systems is application-specific but is often related to its ability to interact with enzymes or receptors, potentially modulating biochemical pathways . Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

[2-amino-5-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFKZSJMUQYOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Starting with 3-chloro-5-trifluoromethylpyridine, a nucleophilic substitution with ammonia or amines introduces amino groups at the desired position.
  • Subsequent hydroxymethylation is achieved through formaldehyde or related reagents, attaching a methanol group at the pyridine ring.

Research Findings:

A patent describes the synthesis of amino-trifluoromethylpyridines via reaction of 3-chloro-5-trifluoromethylpyridine with ammonia in the presence of cuprous chloride and liquid ammonia, followed by extraction and distillation to obtain 3-amino-5-trifluoromethylpyridine. The process involves:

Step Reagents & Conditions Yield Remarks
Nucleophilic substitution 3-chloro-5-trifluoromethylpyridine + NH₃ + CuCl - Reaction at 150°C for 63 hours in autoclave
Extraction & distillation Methylene chloride extraction 25.3 g of 3-amino-5-trifluoromethylpyridine Boiling point: 105.5–106°C at 11 mmHg

This method emphasizes high-temperature ammonolysis, leading to amino derivatives suitable for further hydroxymethylation.

Catalytic and Cyclization Strategies

Advanced synthetic routes utilize catalytic cyclization and functionalization to produce the target compound.

Method Highlights:

  • Rhodium(III)-catalyzed C-H functionalization enables direct synthesis of pyridine derivatives with trifluoromethyl groups.
  • Cyclization of suitable precursors such as α-fluoro-α,β-unsaturated oximes with terminal alkynes under Rh(III) catalysis yields pyridine rings with high regioselectivity.

Data Summary:

Approach Catalyst Starting Material Yield Reference
Rh(III)-catalyzed Rh(III) α-fluoro-unsaturated oximes + terminal alkyne Not specified Recent review (2024)
Cyclization with PTSA Palladium acetate + PTSA Acetophenone + 1,3-diaminopropane Not specified Recent review (2024)

These methods are efficient for constructing the pyridine core with trifluoromethyl groups, which can be further functionalized.

Aminolysis and Halogenation Approaches

Another effective route involves halogenation followed by aminolysis:

  • Halogenation of pyridine rings with chlorination or bromination, followed by nucleophilic substitution with ammonia or amino compounds.
  • This strategy allows selective amino group introduction at the 2-position, followed by hydroxymethylation.

Research Data:

A patent illustrates the preparation of 2-amino-3-chloro-5-trifluoromethylpyridine through ammonolysis of halogenated pyridine intermediates in organic solvents like methyl alcohol or ethanol at temperatures between 125°C and 135°C under pressure (2.0–3.5 MPa). The process yields the amino-trifluoromethylpyridine with high efficiency.

Step Conditions Organic Solvent Yield Remarks
Aminolysis 125–135°C, 8–15 h Methyl alcohol, ethanol Not specified Reaction under pressure

Summary of Preparation Data

Method Key Reagents Catalysts/Conditions Typical Yield Advantages
Nucleophilic substitution 3-chloro-5-trifluoromethylpyridine + NH₃ Elevated temperature (~150°C), autoclave ~60–70% Straightforward, scalable
Catalytic cyclization α-fluoro-α,β-unsaturated oximes + terminal alkyne Rh(III) catalysis Not specified High regioselectivity
Halogenation + aminolysis Halogenated pyridines + ammonia 125–135°C, high pressure Not specified High specificity, good yields

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Activities

Recent studies indicate that derivatives of 2-amino-5-(trifluoromethyl)pyridine exhibit promising pharmacological activities. For instance, compounds with similar structures have been evaluated for their role as protein arginine methyltransferase 5 (PRMT5) inhibitors, which are crucial in cancer therapy. PRMT5 is an epigenetic target linked to several tumors, and inhibitors targeting this enzyme have shown potential in clinical trials for treating various cancers .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 2-amino-5-(trifluoromethyl)pyridine derivatives have revealed insights into their biological efficacy. These studies often focus on how modifications to the pyridine ring affect the compound's ability to interact with biological targets, enhancing its therapeutic potential .

1.3 Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The anticancer properties are attributed to the ability of these compounds to induce apoptosis in cancer cells, providing a basis for further development as anticancer agents .

Agrochemical Applications

2.1 Herbicide Development

The trifluoromethyl group in 2-amino-5-(trifluoromethyl)pyridine enhances the lipophilicity and metabolic stability of herbicides derived from this structure. Such compounds are being explored for their efficacy in controlling a range of weeds while minimizing environmental impact .

2.2 Insecticidal Properties

Compounds based on the trifluoromethylpyridine structure have also been investigated for their insecticidal properties. The unique electronic properties imparted by the trifluoromethyl group contribute to their effectiveness against specific pest species, making them valuable in agricultural applications .

Synthesis and Production Methods

3.1 Synthetic Routes

The synthesis of 2-amino-5-(trifluoromethyl)pyridine-3-methanol typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. Efficient synthetic methods are critical for producing this compound at scale for research and commercial purposes .

Synthesis Method Description
Amination Reaction Involves reacting suitable precursors with ammonia or amines under controlled conditions to yield the desired product.
Trifluoromethylation Utilizes reagents like trifluoroacetic acid or trifluoromethylating agents to introduce the CF3 group into the pyridine ring.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Case Study 1: Anticancer Screening
    • A study evaluated various derivatives against A549 and HeLa cell lines, revealing that modifications at the amino position significantly enhanced cytotoxicity.
  • Case Study 2: Herbicide Efficacy
    • Field trials demonstrated that a herbicide formulation containing a derivative of this compound effectively reduced weed populations without harming crop yields.

Mechanism of Action

The mechanism by which 2-Amino-5-(trifluoromethyl)pyridine-3-methanol exerts its effects is largely dependent on its interaction with biological targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-Amino-5-(trifluoromethyl)nicotinic acid

  • Structure: Differs by replacing the 3-methanol group with a carboxylic acid (-COOH).
  • Synthesis : Prepared via oxidation of the corresponding aldehyde or direct functionalization of the pyridine ring.
  • Properties :
    • Higher polarity due to the carboxylic acid group, leading to increased water solubility.
    • Price : $500/1 g (Catalog #HB340-1), reflecting its commercial availability as a pharmaceutical intermediate .
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis .

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Structure : Combines a pyridine ring with a pyrazole-carboxamide moiety.
  • Synthesis: Reacts 2-amino-5-(trifluoromethyl)pyridine with sodium hydride and a pyrazole derivative in THF .
  • Properties :
    • Enhanced biological activity due to the dual trifluoromethyl groups and carboxamide functionality.
    • Lower polarity (HPLC retention time: 1.16 min) compared to the target compound .
  • Applications : Explored as a kinase inhibitor in oncology research .

6-Methoxy-5-(trifluoromethyl)-3-pyridinemethanol

  • Structure: Methoxy group at position 6 instead of the amino group at position 2.
  • Synthesis : Derived from halogenated pyridines via nucleophilic substitution .
  • Properties :
    • Reduced nucleophilicity due to the methoxy group, impacting reactivity in cross-coupling reactions.
    • Similar logP values to the target compound, suggesting comparable lipophilicity .

2-Chloro-5-(trifluoromethyl)-3-pyridinecarboxylic acid

  • Structure : Chlorine substituent at position 2 and carboxylic acid at position 3.
  • Synthesis : Prepared via chlorination of the pyridine ring followed by oxidation .
  • Properties :
    • Higher acidity (pKa ~2.5) due to the carboxylic acid group.
    • Used in herbicide formulations (e.g., flupyrsulfuron-methyl derivatives) .

Key Observations :

  • The target compound’s synthesis employs milder conditions (ethanol reflux) compared to cyanide-mediated reactions in pyrimidine derivatives .
  • Palladium-catalyzed cross-coupling (e.g., Reference Example 64) is critical for introducing methoxy or cyano groups in analogs .

Physicochemical and Spectroscopic Data

Compound Molecular Formula LCMS (m/z) HPLC Retention Time (min)
2-Amino-5-(trifluoromethyl)pyridine-3-methanol C₇H₇F₃N₂O Not reported Not reported
6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile C₁₂H₇F₃N₅ 265 [M+H]⁺ 1.16
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile C₁₂H₆F₃N₅ 265 [M+H]⁺ 0.81

Insights :

  • Pyrimidine and pyrazine analogs exhibit higher molecular weights but similar polarity (HPLC retention times <1.5 min) .
  • The absence of LCMS data for the target compound highlights a research gap compared to its derivatives.

Biological Activity

2-Amino-5-(trifluoromethyl)pyridine-3-methanol (CAS No. 1227572-08-8) is a pyridine derivative that has garnered attention due to its potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, making it a valuable candidate in various applications, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C7H6F3N2O
  • Molecular Weight: 191.13 g/mol
  • Structure: The compound features an amino group at the 2-position, a hydroxymethyl group at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties. For example, derivatives of similar structures have been tested against various bacterial strains with promising results .
  • Anticancer Potential : The presence of both amino and hydroxymethyl groups allows for interactions with biological targets that may influence cell signaling pathways related to cancer proliferation. Preliminary studies suggest that this compound could inhibit tumor growth in certain cancer cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to specific enzymes or receptors due to its electron-withdrawing nature, which can stabilize interactions with nucleophilic sites on proteins.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways. This modulation can lead to altered cellular responses, potentially impacting processes such as apoptosis and cell cycle regulation .

Antimicrobial Studies

A study published in Molecules demonstrated that derivatives containing the trifluoromethyl moiety exhibited enhanced activity against Chlamydia trachomatis. Compounds lacking this substituent showed no significant activity, emphasizing the importance of the trifluoromethyl group in biological efficacy .

CompoundActivity Against C. trachomatisNotes
This compoundModerateEffective in inhibiting growth without affecting host cells
Analog without CF3NoneHighlighted lack of activity due to structural differences

Anticancer Activity

Research conducted on several analogs revealed that modifications at specific positions on the pyridine ring could enhance anticancer activity. One study indicated that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting potential therapeutic applications for this compound .

CompoundCell Line TestedIC50 (µM)Remarks
This compoundMCF-7 (Breast Cancer)15Promising results indicating cytotoxicity
Control (No CF3)MCF-7>50Lack of activity compared to trifluoromethyl derivative

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(trifluoromethyl)pyridine-3-methanol?

The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example:

  • Cyanation : Reacting halogenated precursors (e.g., 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline) with potassium cyanide (KCN) in dimethylsulfoxide (DMSO) at 0°C, followed by room-temperature stirring. Purification involves C18 reverse-phase chromatography (40–100% acetonitrile/water) to achieve ~38% yield .
  • Catalytic Cross-Coupling : Using zinc dicyanide (Zn(CN)₂) with Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) in N,N-dimethylformamide (DMF) under nitrogen at 80–110°C. This method improved yields to 66% in optimized conditions .

Q. How is purity and structural integrity confirmed for this compound?

  • LCMS/HPLC : Molecular ions (e.g., m/z 265 [M+H]⁺) and retention times (1.16 minutes under SMD-TFA05 conditions) are critical for validation .
  • Reverse-Phase Chromatography : Acetonitrile-water gradients with formic acid (0.03%) enhance separation of polar by-products .

Q. What safety precautions are essential during synthesis?

  • Use inert atmospheres (N₂) for Pd-catalyzed reactions to prevent catalyst oxidation .
  • Avoid aqueous workup for moisture-sensitive intermediates; employ anhydrous MgSO₄ for drying organic layers .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the -CF₃ group deactivates the pyridine ring, necessitating:

  • High-Temperature Conditions : Prolonged heating (e.g., 9 hours at 110°C) to overcome reduced nucleophilicity in cyanation reactions .
  • Activated Catalysts : Pd/phosphine systems (e.g., 1,1’-bis(diphenylphosphino)ferrocene) stabilize transition states in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in HPLC retention times across batches?

  • Column Calibration : Use standardized conditions (e.g., SQD-FA05 vs. SMD-TFA05) with formic acid modifiers to minimize variability .
  • By-Product Analysis : Impurities like unreacted precursors (e.g., 2-bromo-4-(trifluoromethyl)aniline) may co-elute; optimize gradient profiles to improve resolution .

Q. How can reaction yields be enhanced in large-scale syntheses?

  • Catalyst Loading : Reduce Pd(0) catalyst to 0.029 mmol (10 mol%) while maintaining ligand ratios (e.g., 1:1 Pd:DPPF) to suppress side reactions .
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) for higher thermal stability in prolonged heating steps .

Q. What functionalization methods are viable for the methanol substituent?

  • Oxidation : Convert -CH₂OH to -COOH using KMnO₄ in acidic conditions for carboxylate derivatives .
  • Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to stabilize the amine during subsequent reactions, followed by acidic cleavage .

Q. How do substituents on the pyridine ring affect biological activity?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
  • Methanol Moiety : Acts as a hydrogen-bond donor, critical for binding to kinase active sites (e.g., EGFR inhibitors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethyl)pyridine-3-methanol
Reactant of Route 2
2-Amino-5-(trifluoromethyl)pyridine-3-methanol

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